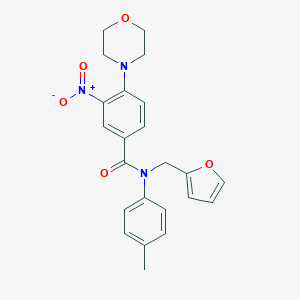![molecular formula C16H15N3O5 B362456 Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate CAS No. 326617-58-7](/img/structure/B362456.png)
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate is a synthetic organic compound with the molecular formula C16H15N3O5 and a molecular weight of 329.315 g/mol . This compound is characterized by the presence of a nitrobenzoyl group, a pyridinyl group, and a propanoate ester moiety. It is often used in early discovery research due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride.
Coupling with 2-aminopyridine: The 4-nitrobenzoyl chloride is then reacted with 2-aminopyridine to form the intermediate 4-nitrobenzoyl-2-pyridinylamine.
Esterification: The intermediate is then esterified with methyl 3-bromopropanoate under basic conditions to yield the final product.
Analyse Des Réactions Chimiques
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. Major products formed from these reactions include the reduced amine derivative, substituted esters, and hydrolyzed carboxylic acids .
Applications De Recherche Scientifique
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyridinyl group may facilitate binding to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate: This compound has an ethyl ester group instead of a methyl ester group, which may affect its reactivity and biological activity.
Methyl 3-[(3-nitrobenzoyl)(2-pyridinyl)amino]propanoate: This compound has a nitro group in the meta position on the benzoyl ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
methyl 3-[(4-nitrobenzoyl)-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-24-15(20)9-11-18(14-4-2-3-10-17-14)16(21)12-5-7-13(8-6-12)19(22)23/h2-8,10H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOCUVYPANPNFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362375.png)

![N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide](/img/structure/B362380.png)


![3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B362394.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B362395.png)


![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B362406.png)
![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone](/img/structure/B362411.png)
![[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea](/img/structure/B362414.png)
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362436.png)

